2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran
Overview
Description
2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a bromomethyl group at the 2-position and a fluorine atom at the 5-position of the dihydrobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, such as 5-fluoro-2,3-dihydrobenzofuran, using brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid derivative.
Scientific Research Applications
2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated organic compounds.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the bromomethyl and fluorine groups can influence the compound’s reactivity and binding affinity, thereby affecting its overall biological activity .
Comparison with Similar Compounds
2-(Bromomethyl)-5-chloro-2,3-dihydrobenzofuran: Similar structure but with a chlorine atom instead of fluorine.
2-(Bromomethyl)-5-methyl-2,3-dihydrobenzofuran: Contains a methyl group at the 5-position instead of fluorine.
2-(Bromomethyl)-5-nitro-2,3-dihydrobenzofuran: Features a nitro group at the 5-position.
Uniqueness: The presence of the fluorine atom in 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets. This makes it distinct from its analogs and potentially more useful in certain applications .
Properties
IUPAC Name |
2-(bromomethyl)-5-fluoro-2,3-dihydro-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c10-5-8-4-6-3-7(11)1-2-9(6)12-8/h1-3,8H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMNGWOYGHJPHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801245827 | |
Record name | 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801245827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37603-11-5 | |
Record name | 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37603-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037603115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC103155 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103155 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801245827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(bromomethyl)-5-fluoro-2,3-dihydrobenzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.678 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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